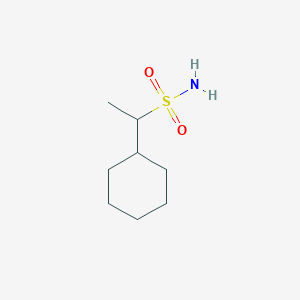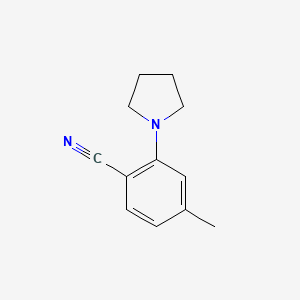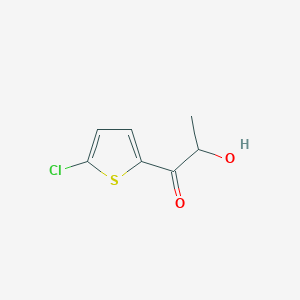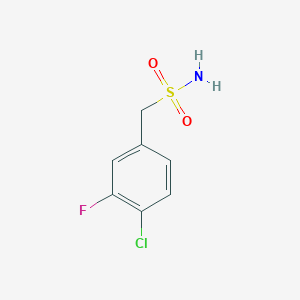![molecular formula C11H21NO2 B1428115 4-[(tetrahydro-2H-pyran-4-yl)methoxy]Piperidine CAS No. 933701-53-2](/img/structure/B1428115.png)
4-[(tetrahydro-2H-pyran-4-yl)methoxy]Piperidine
概要
説明
“4-[(tetrahydro-2H-pyran-4-yl)methoxy]Piperidine” is a chemical compound that contains a piperidine ring and a tetrahydropyran ring . The tetrahydropyran ring is a common structural motif in many physiologically active compounds .
Synthesis Analysis
The synthesis of such compounds often involves the use of tetrahydropyranyl (THP) ethers as protecting groups for alcohols . A stereoselective, scalable, and metal-free ring-expansion of monocyclopropanated pyrroles and furans has been developed, leading to value-added highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives .
Molecular Structure Analysis
The molecular structure of “4-[(tetrahydro-2H-pyran-4-yl)methoxy]Piperidine” can be represented by the SMILES string OCC1(CCOCC1)CNC . The compound has an empirical formula of C8H17NO2 and a molecular weight of 159.23 .
Chemical Reactions Analysis
Tetrahydropyranyl ethers, which are derivatives of tetrahydropyran, are commonly used in organic synthesis. Specifically, the 2-tetrahydropyranyl (THP) group is a common protecting group for alcohols . Alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers .
科学的研究の応用
Application 1: Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans
- Summary of Application : This research involves the stereoselective synthesis of biologically relevant tetrahydropyridines and dihydro-2H-pyrans via ring-expansion of monocyclopropanated heterocycles . These compounds are key structural motifs in a vast number of different physiologically active compounds .
- Methods of Application : The method involves a stereoselective, scalable, and metal-free ring-expansion of monocyclopropanated pyrroles and furans . This leads to value-added highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives .
- Results or Outcomes : The targeted transformations of the obtained six-membered heterocycles give access to versatile building blocks with relevance for drug synthesis .
Application 2: Preparation of 4-methoxytetrahydropyran-4-yl Protecting Group
- Summary of Application : Tetrahydro-4H-pyran-4-one is employed in the preparation of 4-methoxytetrahydropyran-4-yl protecting group . This group is useful in nucleotide synthesis .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The methyl enol ether is a useful protecting agent for alcohols, especially in nucleotide synthesis .
Application 3: Multicomponent Reaction (MCR) Approach
- Summary of Application : This research focuses on the synthesis of pyran derivatives via a one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions . These compounds have a broad spectrum of biological and pharmaceutical properties .
- Methods of Application : The method involves a multicomponent reaction (MCR) approach, which is favored for its high efficiency, atom economy, short reaction times, low cost, and green reaction conditions .
- Results or Outcomes : The synthesis of pyran derivatives often results in the formation of pyran moiety fused with other heterocycles .
Application 4: Synthesis of 2H-Pyrans
- Summary of Application : This research discusses the nature of the different physicochemical factors affecting the valence isomerism between 2H-pyrans and 1-oxatrienes . It also describes the most versatile synthetic methods to access 2H-pyrans .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The synthesis of 2H-pyrans is a key step in the construction of many natural product structures .
Application 5: Synthesis of Tetrahydropyran Derivatives
- Summary of Application : This research involves the synthesis of tetrahydropyran derivatives by reacting pyrazoles in the presence of trifluoroacetic acid .
- Methods of Application : The method involves the use of 3,4-Dihydro-2H-pyran as a reactant .
- Results or Outcomes : The synthesis of tetrahydropyran derivatives is a key step in the construction of many natural product structures .
Application 6: Identification and Optimization of Pteridinone Toll-like Receptor 7 Agonists
- Summary of Application : This research involves the identification and optimization of pteridinone Toll-like receptor 7 agonists, which can be used for the oral treatment of viral hepatitis . “4-[(tetrahydro-2H-pyran-4-yl)methoxy]Piperidine” is a starting material for 1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-indol-3-ylmethanone which is a drug that acts as a CB2 cannabinoid receptor agonist .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The research could potentially lead to new treatments for viral hepatitis .
Application 7: Synthesis of Tetrahydropyran Derivatives
- Summary of Application : This research involves the synthesis of tetrahydropyran derivatives by reacting pyrazoles in the presence of trifluoroacetic acid .
- Methods of Application : The method involves the use of 3,4-Dihydro-2H-pyran as a reactant .
- Results or Outcomes : The synthesis of tetrahydropyran derivatives is a key step in the construction of many natural product structures .
Safety And Hazards
While specific safety and hazard information for “4-[(tetrahydro-2H-pyran-4-yl)methoxy]Piperidine” is not available, it’s generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling similar chemical compounds . Personal protective equipment and adequate ventilation are also recommended .
将来の方向性
特性
IUPAC Name |
4-(oxan-4-ylmethoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-5-12-6-2-11(1)14-9-10-3-7-13-8-4-10/h10-12H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKBJAQUOZCPDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCC2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601241324 | |
| Record name | 4-[(Tetrahydro-2H-pyran-4-yl)methoxy]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601241324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(tetrahydro-2H-pyran-4-yl)methoxy]Piperidine | |
CAS RN |
933701-53-2 | |
| Record name | 4-[(Tetrahydro-2H-pyran-4-yl)methoxy]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933701-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(Tetrahydro-2H-pyran-4-yl)methoxy]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601241324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

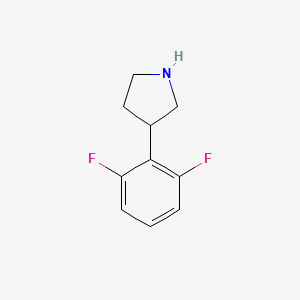
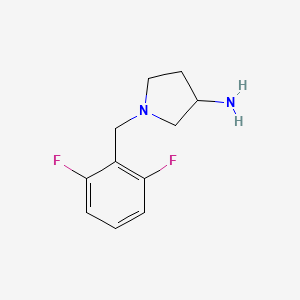
![methyl 2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoate](/img/structure/B1428035.png)
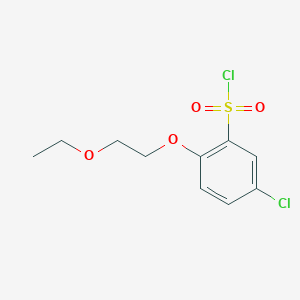
![[2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol](/img/structure/B1428043.png)
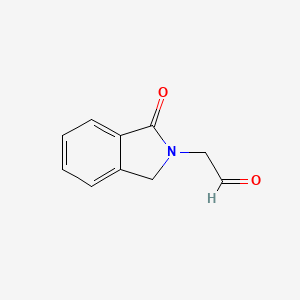
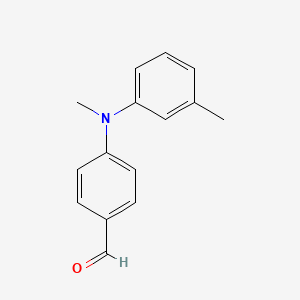
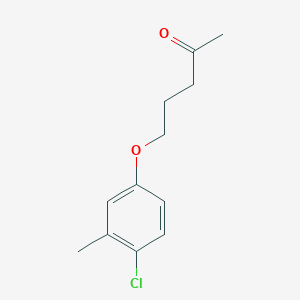
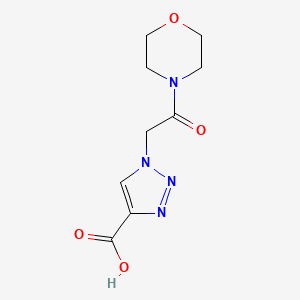
![1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1428049.png)
